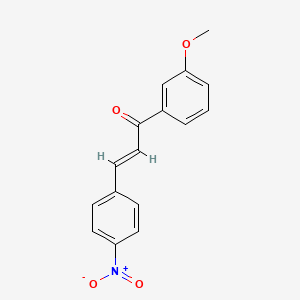![molecular formula C18H25FN2O B10953315 (2E)-1-(4-fluorophenyl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]prop-2-en-1-one](/img/structure/B10953315.png)
(2E)-1-(4-fluorophenyl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-FLUOROPHENYL)-3-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-FLUOROPHENYL)-3-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]-2-PROPEN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2,2,6,6-tetramethyl-4-piperidone.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate compound.
Amination: The intermediate compound is then subjected to amination using an appropriate amine, such as 2,2,6,6-tetramethyl-4-piperidylamine, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-FLUOROPHENYL)-3-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-1-(4-FLUOROPHENYL)-3-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-FLUOROPHENYL)-3-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Chlorophenyl)-3-[(2,2,6,6-Tetramethyl-4-piperidyl)amino]-2-propen-1-one
- (E)-1-(4-Bromophenyl)-3-[(2,2,6,6-Tetramethyl-4-piperidyl)amino]-2-propen-1-one
- (E)-1-(4-Methylphenyl)-3-[(2,2,6,6-Tetramethyl-4-piperidyl)amino]-2-propen-1-one
Uniqueness
The uniqueness of (E)-1-(4-FLUOROPHENYL)-3-[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]-2-PROPEN-1-ONE lies in its fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C18H25FN2O |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]prop-2-en-1-one |
InChI |
InChI=1S/C18H25FN2O/c1-17(2)11-15(12-18(3,4)21-17)20-10-9-16(22)13-5-7-14(19)8-6-13/h5-10,15,20-21H,11-12H2,1-4H3/b10-9+ |
InChI Key |
XVZCUSKUDHLSHL-MDZDMXLPSA-N |
Isomeric SMILES |
CC1(CC(CC(N1)(C)C)N/C=C/C(=O)C2=CC=C(C=C2)F)C |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC=CC(=O)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B10953236.png)

![2-(4-Iodo-2-methylanilino)-N'-[(E)-1-(2-methylphenyl)methylidene]propanohydrazide](/img/structure/B10953262.png)
![(5Z)-3-(3-chlorophenyl)-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B10953267.png)
![1-(difluoromethyl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10953273.png)
![2-(3,4-Diethoxybenzyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10953277.png)
![7-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10953278.png)
![N-(4-methylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10953280.png)
![3-chloro-N-[1-(4-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10953281.png)

![N-(2,4-difluorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10953299.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10953304.png)

![1-(3-bromobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10953316.png)
